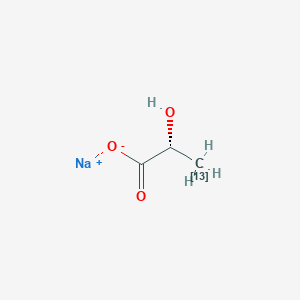

sodium;(2R)-2-hydroxy(313C)propanoate

Description

Significance of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), into molecules of interest. These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and are processed by cells in the same manner. This allows researchers to track the journey of these molecules through various metabolic pathways without altering the biological system. The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables the precise measurement of metabolite concentrations and the rates of metabolic reactions, known as metabolic fluxes.

This approach provides a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. It allows for the identification of active pathways, the quantification of substrate utilization, and the discovery of novel metabolic routes. By tracing the flow of ¹³C atoms from a labeled precursor into various downstream metabolites, scientists can construct detailed maps of metabolic networks and understand how these networks are regulated in health and disease.

Rationale for (3-¹³C) Isotopic Enrichment in Propanoate Systems for Tracing

The specific placement of the ¹³C label within a tracer molecule is a critical aspect of experimental design, as it determines which metabolic transformations can be observed. In the case of sodium;(2R)-2-hydroxy(3-¹³C)propanoate, the lactate (B86563) molecule is labeled at the third carbon position (C3). This specific enrichment is particularly advantageous for tracing the fate of the three-carbon backbone of lactate and its precursor, pyruvate (B1213749).

When [3-¹³C]lactate is taken up by cells, it is converted to [3-¹³C]pyruvate. The subsequent metabolism of this labeled pyruvate can proceed through several key pathways. A primary route is the conversion to acetyl-CoA by the enzyme pyruvate dehydrogenase, a process that involves the removal of the first carbon of pyruvate as carbon dioxide. Crucially, the ¹³C label at the C3 position of pyruvate is retained in the resulting acetyl-CoA molecule (as the methyl carbon). This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, allowing researchers to trace the incorporation of the lactate-derived carbon into TCA cycle intermediates and other connected biosynthetic pathways. nih.govnih.gov

Alternatively, pyruvate can be carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase. In this case, the ¹³C label from [3-¹³C]pyruvate is also incorporated into the oxaloacetate molecule. By analyzing the distribution of the ¹³C label in TCA cycle intermediates, researchers can distinguish between these two entry points of pyruvate into the cycle, providing valuable insights into the regulation of central carbon metabolism. nih.gov

The following table illustrates the metabolic fate of the ¹³C label from [3-¹³C]lactate as it enters central metabolic pathways.

| Metabolite | Fate of the ¹³C Label from [3-¹³C]Lactate | Key Enzyme | Metabolic Pathway |

|---|---|---|---|

| [3-¹³C]Pyruvate | Direct conversion from [3-¹³C]lactate | Lactate Dehydrogenase | Glycolysis/Gluconeogenesis |

| [2-¹³C]Acetyl-CoA | Decarboxylation of [3-¹³C]pyruvate | Pyruvate Dehydrogenase | TCA Cycle Entry |

| [4-¹³C]Citrate | Condensation of [2-¹³C]acetyl-CoA with oxaloacetate | Citrate (B86180) Synthase | TCA Cycle |

| [3-¹³C]Oxaloacetate | Carboxylation of [3-¹³C]pyruvate | Pyruvate Carboxylase | Anaplerosis |

Historical Context of Labeled Lactate in Tracing Investigations

The use of lactate as a metabolic tracer has a rich history, evolving from early studies using radioactive isotopes to the current use of stable isotopes. Initially, lactate was often viewed as a metabolic waste product of glycolysis under anaerobic conditions. However, pioneering research in the 20th century began to challenge this dogma. The introduction of isotopically labeled lactate allowed scientists to demonstrate that lactate is, in fact, a crucial metabolic fuel that is produced and utilized by various tissues, even in the presence of oxygen.

Early studies employing radioactive ¹⁴C-labeled lactate provided the first direct evidence of lactate oxidation and its role as a gluconeogenic precursor in the liver, a process known as the Cori cycle. These investigations were instrumental in shifting the perception of lactate from a mere byproduct to an important player in intermediary metabolism.

With the advent of stable isotope methodologies, particularly those using ¹³C, it became possible to safely conduct lactate tracer studies in humans. These studies have further solidified our understanding of lactate as a preferred energy substrate for tissues such as the heart and brain. nih.gov The ability to use specifically labeled lactate isotopomers, like [3-¹³C]lactate, has provided even greater resolution in dissecting the intricate pathways of lactate metabolism, revealing its central role in cell-to-cell and organ-to-organ metabolic communication.

Below is a table summarizing key findings from a study that utilized [3-¹³C]lactate to investigate its metabolism in the rat brain, demonstrating its preferential use by neurons. nih.gov

| Metabolite | ¹³C Enrichment (%) from [3-¹³C]Lactate | Inference |

|---|---|---|

| Alanine (B10760859) C3 | ~35% | Significant contribution of lactate to brain metabolism. nih.gov |

| Glutamine C2 | Similar to Glutamine C3 | Lactate is metabolized in a compartment lacking pyruvate carboxylase, suggesting neuronal metabolism. nih.gov |

| Glutamine C3 | Similar to Glutamine C2 | Confirms the specific metabolic compartmentation of lactate utilization. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

113.05 g/mol |

IUPAC Name |

sodium;(2R)-2-hydroxy(313C)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1; |

InChI Key |

NGSFWBMYFKHRBD-MDBPNCOTSA-M |

Isomeric SMILES |

[13CH3][C@H](C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 13c Isotopic Enrichment

Chemoenzymatic Synthetic Routes for Stereospecific Labeling

The synthesis of sodium;(2R)-2-hydroxy(3-¹³C)propanoate with high stereochemical purity relies on a chemoenzymatic approach that leverages the high selectivity of enzymes. The key step in this synthesis is the stereospecific reduction of a ¹³C-labeled pyruvate (B1213749) precursor to L-lactate, catalyzed by the enzyme L-lactate dehydrogenase (L-LDH). nih.govnih.govwikipedia.org

¹³CH₃COCOO⁻ (Sodium pyruvate-3-¹³C) + NADH + H⁺ L-LDH → (2R)-CH₃CH(OH)COO⁻ (Sodium L-lactate-3-¹³C) + NAD⁺

L-lactate dehydrogenase exhibits absolute stereospecificity, ensuring the formation of the desired (2R)-enantiomer, which corresponds to L-lactic acid. nih.govnih.gov The enzyme transfers a hydride from the coenzyme NADH to the keto group of pyruvate, resulting in the formation of the hydroxyl group at the C2 position with a specific spatial orientation. nih.gov This enzymatic conversion is highly efficient and avoids the formation of the D-lactate enantiomer, which would be present in a racemic mixture produced by purely chemical reduction methods. nih.gov

Isotopic Precursor Selection and Derivatization Strategies

The selection of an appropriate isotopic precursor is fundamental to the successful synthesis of sodium;(2R)-2-hydroxy(3-¹³C)propanoate. The most common and direct precursor is sodium pyruvate-3-¹³C, where the ¹³C label is already in the desired position of the final lactate (B86563) molecule. biorxiv.orgacs.org This precursor is commercially available with high isotopic enrichment, typically ≥99 atom % ¹³C. biorxiv.org

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of the final product is often necessary to increase its volatility. nih.govresearchgate.net Common derivatization strategies for lactic acid include:

Methylation: Treatment with diazomethane (B1218177) converts the carboxylic acid to its methyl ester. This is a simple and effective method that adds a single carbon atom, minimizing isotopic dilution for analytical calculations. nih.govacs.org

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on both the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.com This significantly increases the volatility of the compound.

The choice of derivatization agent depends on the specific analytical technique being employed and the information required. For instance, when using GC-MS to determine isotopic enrichment, it is crucial to account for any carbon atoms introduced during the derivatization process. nih.gov

Optimization of Labeling Yields and Isotopic Purity

Optimizing the chemoenzymatic reaction is critical for maximizing the yield of the desired labeled product and maintaining high isotopic purity. Key parameters that can be adjusted include:

Enzyme Concentration: Increasing the concentration of L-LDH can accelerate the reaction rate.

Substrate and Cofactor Concentrations: The concentrations of the ¹³C-labeled pyruvate and the NADH cofactor are crucial. Substrate inhibition of LDH can occur at high pyruvate concentrations, so maintaining an optimal ratio is important. nih.gov

pH and Temperature: L-LDH has an optimal pH and temperature range for its activity, which should be maintained throughout the reaction.

Cofactor Regeneration: To improve the economic feasibility of the synthesis, in situ regeneration of the expensive NADH cofactor can be employed. This can be achieved by coupling the primary reaction with a secondary enzymatic reaction, such as the oxidation of formate (B1220265) to carbon dioxide by formate dehydrogenase, which simultaneously reduces NAD⁺ to NADH. acs.orgnih.gov

The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the starting precursor, sodium pyruvate-3-¹³C. biorxiv.org It is essential to use a precursor with the highest available isotopic purity (e.g., 99 atom % ¹³C) to achieve a correspondingly high purity in the final sodium;(2R)-2-hydroxy(3-¹³C)propanoate. sigmaaldrich.com

Purification and Post-Synthesis Isotopic Enrichment Verification

Following the enzymatic reaction, the sodium;(2R)-2-hydroxy(3-¹³C)propanoate must be purified from the reaction mixture, which contains residual reactants, the enzyme, and buffer components. A common purification method involves continuous liquid-liquid extraction. acs.orgnih.gov For example, after acidification of the reaction mixture, the lactic acid can be extracted into an organic solvent like diethyl ether, followed by evaporation of the solvent. nih.gov

After purification, the isotopic enrichment and purity of the final product are verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mnms-platform.comwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is a direct method to confirm the position and enrichment of the ¹³C label. The chemical shift of the labeled carbon will be distinct, and the signal intensity can be used to quantify the isotopic enrichment. ¹H NMR can also be used, where the protons attached to or near the ¹³C atom will show characteristic coupling (J-coupling), resulting in splitting of the proton signals. acs.orgacs.orgnih.gov

Below is a representative table of expected ¹³C NMR chemical shifts for lactate.

| Atom Position | Chemical Shift (ppm) |

| C1 (Carboxyl) | ~185 |

| C2 (CH-OH) | ~71 |

| C3 (CH₃) | ~23 |

| Note: Exact chemical shifts can vary depending on the solvent and pH. |

Mass Spectrometry (MS):

MS is a highly sensitive technique for determining isotopic enrichment. acs.orgmdpi.com The mass-to-charge ratio (m/z) of the molecule will be increased by one unit due to the presence of the ¹³C isotope compared to the unlabeled compound. By comparing the intensities of the ion peaks corresponding to the labeled and unlabeled species, the percentage of isotopic enrichment can be accurately calculated. nih.gov For GC-MS analysis, the fragmentation pattern of the derivatized lactate can also provide information about the position of the label. nih.gov

The following table illustrates the expected mass-to-charge ratios for different lactate isotopologues that might be observed in a mass spectrum.

| Lactate Isotopologue | Abbreviation | Expected m/z (of the deprotonated molecule) |

| Unlabeled Lactate | M+0 | 89.0 |

| [1-¹³C]Lactate | M+1 | 90.0 |

| [2-¹³C]Lactate | M+1 | 90.0 |

| [3-¹³C]Lactate | M+1 | 90.0 |

| [1,2-¹³C₂]Lactate | M+2 | 91.0 |

| [1,3-¹³C₂]Lactate | M+2 | 91.0 |

| [2,3-¹³C₂]Lactate | M+2 | 91.0 |

| [U-¹³C]Lactate | M+3 | 92.0 |

By carefully controlling the synthetic and purification steps and using these powerful analytical techniques, sodium;(2R)-2-hydroxy(3-¹³C)propanoate can be produced with high stereochemical and isotopic purity, making it a valuable tool for metabolic research.

Mechanistic Investigations of Metabolic Flux and Pathway Tracing Via 3 13c Propanoate

Glucose Metabolism and Glycolysis Intersections with (3-13C) Lactate (B86563)

Sodium;(2R)-2-hydroxy(3-13C)propanoate, commonly referred to as (3-13C) lactate, is a crucial isotopic tracer for delineating the intricate connections between glycolysis and lactate metabolism. By introducing a stable isotope at the C3 position of lactate, researchers can track its metabolic fate, providing quantitative insights into key biochemical pathways. This labeled compound allows for the precise measurement of metabolite flow, or flux, through central carbon metabolism, revealing the dynamic interplay between energy production and biosynthesis.

Lactate-Pyruvate Interconversion Kinetics

The reversible conversion of lactate to pyruvate (B1213749), catalyzed by the enzyme lactate dehydrogenase (LDH), is a central nexus in cellular metabolism. The use of (3-13C) lactate enables the direct measurement of the kinetics of this interconversion. When (3-13C) lactate is introduced into a biological system, the 13C label is transferred to pyruvate, forming (3-13C) pyruvate. By monitoring the rate of appearance of labeled pyruvate and the dilution of the labeled lactate pool, the bidirectional fluxes of the LDH reaction can be quantified.

This analysis is critical for understanding the metabolic phenotype of various tissues. For instance, in highly glycolytic cells, there is often a high rate of pyruvate conversion to lactate. Conversely, tissues that utilize lactate as a fuel source, such as the heart and brain, exhibit a significant flux from lactate to pyruvate. Isotopic tracer studies with (3-13C) lactate have been instrumental in characterizing these tissue-specific metabolic dynamics and understanding how they are altered in disease states.

Fate of (3-13C) Label in Glycolytic Intermediates

The metabolic journey of the 13C label from lactate does not end at pyruvate. Following its conversion to (3-13C) pyruvate, the label can be traced back into the glycolytic pathway through the initial steps of gluconeogenesis. Pyruvate can be carboxylated to oxaloacetate and subsequently converted to phosphoenolpyruvate (B93156) (PEP), a key glycolytic intermediate. This process, which represents a reversal of the final steps of glycolysis, allows the 13C label to be incorporated into upstream metabolites.

The detection of 13C in compounds such as phosphoenolpyruvate, 2/3-phosphoglycerate, and even fructose-1,6-bisphosphate provides direct evidence of active gluconeogenic flux from a lactate precursor. This tracing is vital for understanding metabolic flexibility, particularly in tissues like the liver and kidney, which are primary sites of gluconeogenesis. The distribution of the label among these intermediates helps to elucidate the relative activities of glycolysis and gluconeogenesis under different physiological conditions.

Tricarboxylic Acid (TCA) Cycle Flux Analysis Using (3-13C) Lactate as Precursor

(3-13C) lactate serves as a powerful precursor for probing the activity of the tricarboxylic acid (TCA) cycle, the central engine of cellular respiration. Once converted to pyruvate, the 13C label enters this critical metabolic hub, and its distribution among TCA cycle intermediates provides a detailed map of the cycle's flux and the contribution of various input pathways.

Entry Points of (3-13C) Label into the TCA Cycle (Pyruvate Dehydrogenase, Pyruvate Carboxylase)

Pyruvate, derived from (3-13C) lactate, can enter the TCA cycle through two primary enzymatic gateways: the Pyruvate Dehydrogenase (PDH) complex and Pyruvate Carboxylase (PC).

Pyruvate Dehydrogenase (PDH): This enzyme complex catalyzes the oxidative decarboxylation of (3-13C) pyruvate to form (2-13C) acetyl-CoA. The acetyl-CoA then condenses with oxaloacetate to introduce the 13C label into citrate (B86180) at the C2 position. This is a primary oxidative, or catabolic, entry point.

Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of (3-13C) pyruvate to form (3-13C) oxaloacetate. This reaction is a key anaplerotic pathway, meaning it replenishes TCA cycle intermediates that may have been withdrawn for biosynthetic purposes.

By analyzing the specific labeling patterns (isotopologues) of TCA cycle metabolites, the relative activities of PDH and PC can be determined. This provides critical information about the balance between energy production (cataplerosis) and the replenishment of biosynthetic precursors (anaplerosis).

Isotopic Labeling Patterns of TCA Cycle Metabolites

The journey of the 13C label through the TCA cycle results in distinct isotopic labeling patterns in the cycle's intermediates. After the initial formation of labeled citrate, subsequent enzymatic reactions redistribute the label. For example, (2-13C) acetyl-CoA entering via PDH will lead to α-ketoglutarate labeled at the C1 position, while (3-13C) oxaloacetate from PC will result in α-ketoglutarate labeled at the C3 position in the first turn of the cycle.

As the cycle continues, the label becomes further distributed. Analyzing the mass isotopomer distribution of metabolites like succinate (B1194679), fumarate (B1241708), malate (B86768), and aspartate (derived from oxaloacetate) and glutamate (B1630785) (derived from α-ketoglutarate) allows for a detailed reconstruction of TCA cycle flux.

Below is an interactive table summarizing the primary labeled positions of key TCA cycle intermediates after the entry of (3-13C) pyruvate through PDH and PC in the first turn of the cycle.

| Precursor | Entry Enzyme | Initial Labeled Product | Subsequent Labeled Intermediates (1st Turn) |

| (3-13C) Pyruvate | Pyruvate Dehydrogenase (PDH) | (2-13C) Acetyl-CoA | (2-13C) Citrate -> (1-13C) α-Ketoglutarate -> (4-13C) Succinate |

| (3-13C) Pyruvate | Pyruvate Carboxylase (PC) | (3-13C) Oxaloacetate | (3-13C) Citrate -> (3-13C) α-Ketoglutarate -> (2-13C) Succinate |

Note: The table shows simplified labeling patterns for the first turn of the TCA cycle. Subsequent turns will lead to further scrambling of the label.

Anaplerotic and Cataplerotic Contributions

Isotopic tracing with (3-13C) lactate is exceptionally well-suited for quantifying anaplerosis and cataplerosis. The activity of pyruvate carboxylase, directly measured by the formation of M+3 isotopologues of intermediates like malate and aspartate from (3-13C) lactate, provides a direct measure of anaplerotic flux refilling the TCA cycle.

Conversely, cataplerosis, the removal of TCA cycle intermediates for biosynthesis (e.g., citrate for fatty acid synthesis, oxaloacetate for amino acid synthesis), can be inferred by modeling the dilution of 13C enrichment within the TCA cycle pool. By combining the labeling data from (3-13C) lactate with a comprehensive metabolic flux model, researchers can calculate the rates at which intermediates are entering and leaving the cycle. This provides a complete picture of how central metabolism is balanced to meet the cell's dual needs for energy and biosynthetic precursors.

Gluconeogenesis Pathways Initiated by (3-13C) Lactate

The metabolic fate of lactate, particularly its role as a primary substrate for gluconeogenesis, has been extensively studied using isotopic tracers like sodium;(2R)-2-hydroxy(3-13C)propanoate. These investigations provide critical insights into the biochemical pathways that contribute to endogenous glucose production, a fundamental process for maintaining blood glucose homeostasis, especially during periods of fasting. nih.gov

Conversion of Lactate to Glucose Precursors

The journey of the 13C-labeled carbon from (3-13C) lactate to glucose begins with its transport into hepatocytes and renal cortical cells, the primary sites of gluconeogenesis. nih.gov Inside the cell, lactate is first oxidized to pyruvate in a reversible reaction catalyzed by lactate dehydrogenase (LDH). nih.gov This initial conversion is a critical step, as pyruvate is a key intermediate that stands at the crossroads of several metabolic pathways. nih.gov

Following its formation, the 13C-labeled pyruvate enters the mitochondrion. Here, it is carboxylated by pyruvate carboxylase to form 13C-labeled oxaloacetate, a crucial intermediate in the citric acid cycle and the committed step of gluconeogenesis from pyruvate. libretexts.org Due to the impermeability of the inner mitochondrial membrane to oxaloacetate, it is first reduced to malate, which is then transported to the cytosol. libretexts.org In the cytosol, malate is re-oxidized to oxaloacetate. libretexts.org

The cytosolic 13C-labeled oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP). nih.gov The 13C label from the original lactate molecule is now incorporated into the PEP molecule, which will proceed through the reversed steps of glycolysis to eventually form glucose. nih.gov Studies using [2,3-13C]lactate have shown that the predominant isotopomer in PEP is m2, with 13C in both the C-2 and C-3 positions, confirming this direct conversion pathway. nih.gov

Isotopic Enrichment in Glucose and Glycogen

The administration of (3-13C) lactate leads to the appearance of 13C-labeled glucose in the bloodstream. nih.gov The position of the 13C label within the glucose molecule provides valuable information about the metabolic pathways involved. bohrium.com When (3-13C) lactate is the precursor, the 13C label is primarily found in carbons 1, 2, 5, and 6 of the newly synthesized glucose molecule. This distribution is a result of the randomization of the label in the symmetric molecules of fumarate and succinate within the Krebs cycle, followed by the condensation of two triose phosphate (B84403) molecules to form glucose. bohrium.com

The rate of appearance of 13C in plasma glucose following a (3-13C) lactate infusion can be used to quantify the rate of gluconeogenesis. humankinetics.com Furthermore, the incorporation of the 13C label into glycogen, the storage form of glucose in the liver and muscle, can also be measured. This provides a measure of glycogenesis from gluconeogenic precursors. vtt.fi

Table 1: Key Enzymes and Intermediates in Gluconeogenesis from (3-13C) Lactate

| Step | Enzyme | Substrate | Product | Cellular Location |

| 1 | Lactate Dehydrogenase | (3-13C) Lactate | (3-13C) Pyruvate | Cytosol |

| 2 | Pyruvate Carboxylase | (3-13C) Pyruvate | 13C-Oxaloacetate | Mitochondria |

| 3 | Malate Dehydrogenase (Mitochondrial) | 13C-Oxaloacetate | 13C-Malate | Mitochondria |

| 4 | Malate Dehydrogenase (Cytosolic) | 13C-Malate | 13C-Oxaloacetate | Cytosol |

| 5 | Phosphoenolpyruvate Carboxykinase | 13C-Oxaloacetate | 13C-Phosphoenolpyruvate | Cytosol |

| 6 | (Reversed Glycolysis) | 13C-Phosphoenolpyruvate | 13C-Glucose | Cytosol |

Fatty Acid Synthesis and Oxidation in Relation to (3-13C) Lactate

Beyond its role in gluconeogenesis, lactate also serves as a carbon source for the synthesis of fatty acids, a process known as lipogenesis. frontiersin.org The use of (3-13C) lactate allows for the tracing of its carbon backbone into newly synthesized lipids.

Contribution of Lactate Carbon to Lipogenesis

The pathway for the incorporation of lactate-derived carbon into fatty acids begins with the conversion of lactate to pyruvate, and subsequently to acetyl-CoA. wikipedia.org This acetyl-CoA, now carrying the 13C label, is the fundamental building block for fatty acid synthesis. wikipedia.org The conversion of pyruvate to acetyl-CoA occurs within the mitochondria, catalyzed by the pyruvate dehydrogenase complex. wikipedia.org

For lipogenesis to occur in the cytosol, this mitochondrial acetyl-CoA must be transported out. This is achieved via the citrate shuttle. wikipedia.org Acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported to the cytosol. wikipedia.org In the cytosol, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. wikipedia.org This cytosolic 13C-labeled acetyl-CoA is then available for carboxylation to malonyl-CoA, the committed step in fatty acid synthesis. wikipedia.org

Studies in bovine adipose tissue have demonstrated that lactate is a significant precursor for fatty acid synthesis. nih.govuprm.edu Research has shown that the rate of fatty acid synthesis from lactate increases with the age of the cattle, particularly in subcutaneous and intermuscular adipose tissues. nih.govresearchgate.netoup.com In some instances, the rate of lipogenesis from lactate can surpass that from acetate, another major lipogenic precursor. uprm.edu

Table 2: Research Findings on Lactate's Contribution to Lipogenesis

| Study Subject | Adipose Tissue Depot | Key Finding |

| Growing Cattle | Subcutaneous | Fatty acid synthesis from lactate increased until 17 months of age. nih.gov |

| Growing Cattle | Intermuscular | Fatty acid synthesis from lactate increased until 17 months of age. nih.gov |

| Growing Cattle | Intramuscular | Fatty acid synthesis from lactate increased until 17 months of age. oup.com |

Amino Acid Metabolism and Transamination Processes Involving (3-13C) Lactate

The metabolic network of the cell is highly interconnected, and the carbon from (3-13C) lactate can also be incorporated into various amino acids through transamination and other metabolic exchanges.

Isotopic Labeling of Alanine (B10760859) and Other Amino Acids

One of the most direct links between lactate metabolism and amino acid synthesis is the transamination of pyruvate. nih.gov The 13C-labeled pyruvate derived from (3-13C) lactate can accept an amino group from another amino acid, such as glutamate, to form 13C-labeled alanine. This reaction is catalyzed by alanine aminotransferase (ALT). nih.gov Studies have shown a near-complete equilibration between lactate and alanine, indicating a rapid and reversible exchange between these two molecules. nih.gov

Furthermore, the 13C label from lactate can enter the Krebs cycle via pyruvate, leading to the labeling of Krebs cycle intermediates like α-ketoglutarate. oup.comoup.com This labeled α-ketoglutarate can then be transaminated to form 13C-labeled glutamate. oup.comoup.com Subsequent metabolic conversions can lead to the labeling of other amino acids, such as glutamine, which is synthesized from glutamate. oup.comoup.com The detection of 13C signals in glutamine C4, C3, and C2 after infusion of 3-13C-lactate provides direct evidence of its utilization in the tricarboxylic acid cycle and subsequent amino acid synthesis. oup.comoup.com

Table 3: Labeled Amino Acids Detected from (3-13C) Lactate Metabolism

| Labeled Amino Acid | Key Metabolic Link |

| Alanine | Transamination of 13C-pyruvate. nih.gov |

| Glutamate | Transamination of 13C-α-ketoglutarate from the Krebs cycle. oup.comoup.com |

| Glutamine | Synthesis from 13C-glutamate. oup.comoup.com |

Interplay with Amino Acid Catabolism

The introduction of sodium;(2R)-2-hydroxy(3-13C)propanoate, a salt of 13C-labeled lactate, into biological systems provides a powerful tool for elucidating the intricate connections between glycolysis and amino acid metabolism. When cells metabolize (3-13C)lactate, the labeled carbon atom is incorporated into various metabolic intermediates, including amino acids, which allows for the tracing of its metabolic fate.

Upon entering the cell, (3-13C)lactate is converted to (3-13C)pyruvate. This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase, leading to the labeling of TCA cycle intermediates. These intermediates serve as precursors for the synthesis of several non-essential amino acids. For instance, α-ketoglutarate can be transaminated to form glutamate, and oxaloacetate can be transaminated to form aspartate. Consequently, the detection of 13C in these amino acids provides direct evidence of the flux of carbon from lactate into the amino acid pool. oup.comnih.gov

Furthermore, the labeled pyruvate can be converted to alanine through the action of alanine transaminase, resulting in the formation of (3-13C)alanine. The relative enrichment of 13C in these amino acids can provide quantitative insights into the rates of their synthesis and catabolism. nih.govresearchgate.net By measuring the isotopomer distribution in amino acids, researchers can dissect the contributions of different pathways to their production. For example, the labeling patterns in glutamate and glutamine can help differentiate between neuronal and glial metabolism in the brain, as pyruvate carboxylase, an enzyme primarily found in glia, introduces a distinct labeling pattern compared to pyruvate dehydrogenase. nih.gov

The analysis of 13C enrichment in amino acids following the administration of (3-13C)lactate is a key method for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and neurological disorders. pnas.orgnih.gov

Table 1: Representative Isotopomer Distribution in Amino Acids Following [3-13C]Lactate Administration This table is a representative example based on expected metabolic pathways and does not represent specific experimental data.

| Amino Acid | Isotopomer | Expected Relative Abundance (%) | Metabolic Pathway Implication |

|---|---|---|---|

| Alanine | M+1 | High | Direct transamination of (3-13C)pyruvate. |

| Glutamate | M+1 | Moderate | Entry of (3-13C)pyruvate into the TCA cycle via pyruvate dehydrogenase. |

| Glutamate | M+2 | Low | Second turn of the TCA cycle with labeled acetyl-CoA. |

| Aspartate | M+1 | Moderate | Carboxylation of (3-13C)pyruvate to oxaloacetate or from labeled TCA cycle intermediates. |

Pentose (B10789219) Phosphate Pathway Integration with (3-13C) Lactate Carbon Flow

While lactate itself does not directly enter the Pentose Phosphate Pathway (PPP), the carbon from (3-13C)lactate can be traced through this pathway via its conversion to glucose-6-phosphate (G6P). researchgate.net The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. wikipedia.org

The tracing of (3-13C)lactate through the PPP involves several steps. First, the labeled lactate is converted to pyruvate, which can then enter gluconeogenesis to form labeled glucose. This newly synthesized glucose, carrying the 13C label, can then be phosphorylated to G6P and enter the PPP. researchgate.net The oxidative phase of the PPP involves the decarboxylation of G6P at the C1 position. If the glucose derived from (3-13C)lactate is labeled at a position that is not lost as CO2, the 13C label will be retained in the resulting pentose phosphates.

The non-oxidative phase of the PPP involves a series of carbon-shuffling reactions that can lead to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. The labeling patterns of these glycolytic intermediates, and subsequently lactate, will be altered if they have passed through the PPP. For instance, metabolism of [1,2-13C2]glucose through glycolysis produces [2,3-13C2]lactate, whereas its metabolism through the PPP results in the formation of singly labeled lactate. nih.govresearchgate.net By analyzing the isotopomer distribution of lactate and other metabolites, the relative flux through the PPP compared to glycolysis can be quantified. nih.govresearchgate.netbiorxiv.org

This approach is particularly valuable for studying metabolic alterations in diseases like cancer, where an upregulation of the PPP is often observed to meet the high demand for NADPH and nucleotides. oup.com

Advanced Modeling and Computational Approaches for Metabolic Flux Quantification

The data generated from isotopic tracer experiments with compounds like sodium;(2R)-2-hydroxy(3-13C)propanoate are complex and require sophisticated computational models for their interpretation. These models are essential for translating the measured isotopomer distributions into quantitative metabolic fluxes.

Flux Balance Analysis (FBA) is a computational method that analyzes the flow of metabolites through a metabolic network at steady state. researchgate.net While traditional FBA relies on stoichiometric constraints and an assumed biological objective (such as maximizing biomass), incorporating isotopic data significantly enhances its predictive power. researchgate.net The labeling patterns of metabolites measured after the administration of a 13C-labeled substrate like (3-13C)propanoate provide additional constraints on the possible flux distributions. researchgate.net These constraints can help to resolve ambiguities in the FBA solution and provide a more accurate picture of the metabolic state. By comparing the experimentally determined isotopomer distributions with those predicted by the FBA model for different flux distributions, the most likely set of fluxes can be identified. This approach has been instrumental in refining genome-scale metabolic models and improving their ability to predict cellular behavior.

In many biological systems, achieving an isotopic steady state can be slow or impractical. nih.govnih.gov Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) is a powerful technique that addresses this challenge by analyzing the transient labeling patterns of metabolites over time. vanderbilt.eduresearchgate.netfrontiersin.org This method involves introducing the isotopic tracer and then collecting samples at multiple time points before the system reaches isotopic equilibrium. vanderbilt.eduresearchgate.net The time-dependent labeling data are then fitted to a dynamic model of the metabolic network to estimate the fluxes. nih.gov INST-MFA offers several advantages over steady-state MFA, including the ability to resolve fluxes with higher precision, especially for pathways with large intermediate pools, and the potential to determine metabolite pool sizes. nih.govnih.gov The use of (3-13C)propanoate in INST-MFA studies can provide detailed insights into the dynamic regulation of metabolic pathways in response to various stimuli or perturbations. wikipedia.orgnih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the synthesis and turnover rates of polymers, such as fatty acids, cholesterol, and glucose. nih.govphysiology.org The method involves administering a stable isotope-labeled precursor and then measuring the distribution of mass isotopomers in the resulting polymer using mass spectrometry. nih.gov By analyzing the statistical distribution of the isotopomers, MIDA can determine the isotopic enrichment of the immediate precursor pool from which the polymer was synthesized. nih.govphysiology.org This allows for the calculation of the fractional and absolute rates of biosynthesis. When using (3-13C)propanoate, the labeled carbon can be incorporated into various building blocks (e.g., acetyl-CoA) that are used for the synthesis of larger molecules. MIDA can then be applied to determine the contribution of lactate to the synthesis of these macromolecules, providing valuable information on the anabolic use of this substrate.

Table 2: Comparison of Advanced Modeling Approaches

| Modeling Approach | Key Principle | Information Obtained | Application with (3-13C)Propanoate |

|---|---|---|---|

| Metabolic Control Analysis (MCA) | Quantifies the control of enzymes on pathway flux. | Flux control coefficients, identification of rate-limiting steps. | Determining the regulatory importance of enzymes in lactate metabolism. |

| Flux Balance Analysis (FBA) | Analyzes metabolite flow in a network at steady state based on stoichiometry. | Optimal flux distributions for a given objective. | Constraining FBA models to provide more accurate predictions of metabolic fluxes. |

| INST-MFA | Analyzes transient isotopic labeling patterns over time. | High-precision flux estimates, metabolite pool sizes. | Quantifying dynamic changes in metabolic pathways involving lactate. |

| MIDA | Analyzes mass isotopomer distributions in polymers. | Fractional and absolute rates of biosynthesis. | Measuring the contribution of lactate to the synthesis of macromolecules. |

Spatiotemporal Resolution of Metabolic Heterogeneity Using (3-13C) Lactate

Metabolic heterogeneity, the variation in metabolic activities among different cells or regions within a tissue, is a critical factor in both normal physiology and disease states. nih.gov Understanding this heterogeneity requires advanced techniques that can provide both spatial and temporal resolution of metabolic fluxes. nih.govnih.gov Stable isotope tracers, such as Sodium (2R)-2-hydroxy(3-13C)propanoate, commonly known as (3-¹³C) lactate, are powerful tools for probing these metabolic dynamics in vivo. nih.gov By tracing the fate of the ¹³C label, researchers can map metabolic pathway activity and quantify fluxes, revealing the complex organization of metabolism within tissues. princeton.edu

Advanced imaging technologies are central to achieving spatiotemporal resolution. Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a noninvasive method that dramatically increases the signal from ¹³C-labeled molecules, allowing for real-time imaging of their conversion into downstream metabolites. nih.govaacrjournals.org This technique has been widely applied using hyperpolarized [1-¹³C]pyruvate, which is rapidly converted to [1-¹³C]lactate, providing a window into glycolytic activity. rsna.orgnih.gov Another powerful method is the coupling of stable isotope infusion with imaging mass spectrometry (iso-imaging), which can quantify metabolic activity in tissues with high spatial resolution. princeton.edu These methods allow for the direct visualization of how metabolic pathways are utilized differently across various regions of an organ or within a tumor microenvironment. nih.govnih.gov

Detailed Research Findings

Research utilizing ¹³C-labeled lactate and its precursor pyruvate has uncovered significant metabolic heterogeneity in various biological contexts, particularly in oncology.

Glioblastoma (GBM): Studies using hyperpolarized [1-¹³C]pyruvate have demonstrated substantial intratumoral and interpatient heterogeneity in lactate labeling in glioblastomas. rsna.orgcam.ac.uk While lactate production is often elevated in tumors, the degree of this elevation can vary significantly within a single tumor, reflecting different metabolic phenotypes in different tumor regions. nih.gov In one study, the lactate signal in a brain metastasis was 6.7-fold higher than in the entire brain, indicating highly localized and altered cancer metabolism. aacrjournals.org This heterogeneity in lactate production has been correlated with the expression of lactate dehydrogenase A (LDH-A), a key enzyme in the conversion of pyruvate to lactate. cam.ac.uk

Hepatocellular Carcinoma (HCC): The metabolic profiles of different HCC subtypes can be highly divergent. In a study comparing two rat hepatoma models, hyperpolarized ¹³C MRI revealed a significantly greater lactate-to-pyruvate ratio in N1S1 tumors compared to normal liver, indicative of increased glycolysis. nih.gov Conversely, McA-RH7777 hepatomas did not show this elevation. nih.gov These findings were confirmed with mass spectrometry, which showed that the glycolysis pathway was upregulated in N1S1 tumors but downregulated in McA-RH7777 tumors, which preferentially used alternative metabolic pathways. nih.gov This highlights how ¹³C lactate tracing can differentiate tumors that may be susceptible to therapies targeting glycolysis. nih.gov

Kidney and Brain Metabolism: Spatially resolved isotope tracing has also revealed metabolic compartmentalization in healthy organs. In the kidney, this technique has been used to visualize a clear distinction between gluconeogenic flux in the cortex and glycolytic flux in the medulla. princeton.edu Similarly, in the brain under a ketogenic diet, spatial gradations in carbon inputs to the tricarboxylic acid (TCA) cycle were observed, with different regions preferentially utilizing distinct substrates. princeton.edu Circulating lactate has been identified as a major carbon shuttle between tissues and a primary fuel for TCA cycle metabolism in some organs. nih.gov

The data below summarizes key quantitative findings from studies investigating metabolic heterogeneity using ¹³C-labeled pyruvate and lactate.

| Tissue/Tumor Type | Key Finding | Quantitative Value | Reference |

|---|---|---|---|

| Glioblastoma (GBM) | Lactate-to-Pyruvate (LP) ratio correlation with LDH-A expression | ρ = 0.43 (weak correlation) | cam.ac.uk |

| Brain Metastasis | Normalized lactate signal increase in lesion vs. entire brain | 6.7-fold higher | aacrjournals.org |

| N1S1 Rat Hepatoma | Lactate-to-Pyruvate ratio vs. normal liver | 0.564 ± 0.194 vs. 0.311 ± 0.057 | nih.gov |

| McA-RH7777 Rat Hepatoma | Lactate-to-Pyruvate ratio vs. normal liver | 0.453 ± 0.137 vs. 0.520 ± 0.120 (no significant difference) | nih.gov |

The following table provides examples of spatially distinct metabolic activities revealed by isotope tracing techniques.

| Organ | Region | Dominant Metabolic Pathway/Substrate Use | Reference |

|---|---|---|---|

| Kidney | Cortex | Gluconeogenic flux; preferential use of glutamine and citrate | princeton.edu |

| Medulla | Glycolytic flux; preferential use of fatty acids | princeton.edu | |

| Brain (Ketogenic Diet) | Hippocampus | Strongest contribution from 3-hydroxybutyrate (B1226725) to TCA cycle | princeton.edu |

| Midbrain | Least contribution from 3-hydroxybutyrate to TCA cycle | princeton.edu | |

| Tumor Microenvironment | Hypoxic Core | Predominantly reliant on aerobic glycolysis (Warburg effect) | researchgate.net |

| Oxygen-Rich Rim | Dependent on oxidative phosphorylation (OXPHOS) | researchgate.net |

Enzymatic Transformations and Biocatalytic Applications of 3 13c Propanoate

Lactate (B86563) Dehydrogenase (LDH) Isotopic Exchange Kinetics

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The use of isotopically labeled lactate provides significant insights into the kinetics and mechanism of this reaction.

Lactate dehydrogenase exhibits a high degree of stereospecificity, exclusively producing and utilizing the L-lactate enantiomer. harvard.edu The enzyme's active site is structured to accommodate this specific stereoisomer for the hydride transfer from NADH. nih.govresearchgate.net LDH is comprised of two different subunits, M (muscle-type) and H (heart-type), which can combine to form five distinct tetrameric isozymes (LDH-1 to LDH-5). nih.gov These isozymes are expressed in different tissues and, while catalyzing the same reaction, they possess distinct kinetic properties. nih.gov

The substrate specificity of LDH extends beyond pyruvate to other α-keto acids, although generally with lower efficiency. harvard.edunih.gov The affinity for these alternative substrates can vary among the different LDH isozymes. For instance, the characteristic lactate dehydrogenase isoenzyme found in human spermatozoa (LDH-X) shows a significantly higher affinity for 2-oxobutyrate compared to the five isoenzymes present in other tissues. nih.gov The different subunit compositions of the isozymes (from all H subunits in LDH-1 to all M subunits in LDH-5) influence their substrate and inhibitor affinities. nih.gov For example, LDH-1, prevalent in cardiac muscle, has a higher affinity for lactate and is allosterically inhibited by high levels of pyruvate. In contrast, LDH-5, the predominant form in skeletal muscle, is better suited for the rapid conversion of pyruvate to lactate during intense exercise. researchgate.net

| LDH Isozyme | Subunit Composition | Primary Tissue Location | Relative Substrate Affinity/Kinetic Properties |

|---|---|---|---|

| LDH-1 | H4 | Heart, Red Blood Cells | Higher affinity for lactate, inhibited by high pyruvate |

| LDH-2 | H3M1 | Reticuloendothelial System | Properties intermediate between LDH-1 and LDH-3 |

| LDH-3 | H2M2 | Lungs | Properties intermediate between LDH-2 and LDH-4 |

| LDH-4 | H1M3 | Kidneys | Properties intermediate between LDH-3 and LDH-5 |

| LDH-5 | M4 | Skeletal Muscle, Liver | Optimized for pyruvate to lactate conversion |

The study of kinetic isotope effects (KIEs) offers a window into the transition state of an enzyme-catalyzed reaction. By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, providing information about bond-breaking and bond-forming steps. In the context of LDH, isotopic labeling of the enzyme itself (heavy enzyme) or the substrate can be used to probe the reaction mechanism. nih.govnih.gov

When lactate dehydrogenase is uniformly labeled with ¹³C, ¹⁵N, and ²H (a "heavy enzyme"), a decrease in the catalytic rate is observed. nih.gov This "heavy enzyme" kinetic isotope effect supports the role of protein dynamics, specifically promoting vibrations on the femtosecond to picosecond timescale, in facilitating the chemical barrier crossing for the hydride and proton transfer from NADH to pyruvate. nih.gov

Computational studies have also been employed to analyze KIEs in the LDH-catalyzed conversion of pyruvate to lactate. researchgate.net These theoretical analyses, which can estimate primary KIEs for the replacement of the transferring hydrogen with deuterium, have shown good agreement with experimental observations. researchgate.net The reaction involves a concerted transfer of a hydride from NADH and a proton from a histidine residue to pyruvate. nih.gov Isotope-edited infrared spectroscopy has revealed the presence of multiple reactive conformations of pyruvate bound to the enzyme, each with a different rate of conversion to lactate, highlighting the catalytic heterogeneity of LDH. nih.gov

| Isotopic Labeling Strategy | Observed Effect | Mechanistic Insight |

|---|---|---|

| Uniform labeling of LDH with ¹³C, ¹⁵N, and ²H (Heavy Enzyme) | Slower rate of hydride transfer | Supports the contribution of protein promoting vibrations to transition state formation. nih.gov |

| Deuterium labeling of NADH ([4-²H]NADH) | Primary kinetic isotope effect | Probes the hydride transfer step of the reaction. researchgate.net |

| ¹³C labeling of pyruvate ([2-¹³C]pyruvate) | Allows for isotope-edited infrared spectroscopy | Reveals multiple reactive conformations of the substrate at the active site. nih.gov |

Pyruvate Carboxylase (PC) and (3-¹³C) Lactate Interconversion

Pyruvate carboxylase (PC) is an anaplerotic enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a key intermediate in the citric acid cycle and gluconeogenesis. Studies using (3-¹³C) lactate have been instrumental in delineating the metabolic compartments where this enzymatic activity occurs.

In vivo studies in the rat brain involving the infusion of [3-¹³C]lactate have shown that while the lactate is metabolized, the labeling patterns of amino acids like glutamine indicate that this metabolism occurs in a compartment that is deprived of pyruvate carboxylase activity. nih.govresearchgate.net This finding supports the concept of lactate trafficking between different cell types in the brain, suggesting that lactate is more specifically a neuronal substrate, while pyruvate carboxylation is predominantly an astrocytic pathway. nih.govnih.gov The reversible carboxylation of pyruvate to malate (B86768) and its equilibration with fumarate (B1241708) can lead to the formation of [2-¹³C]lactate from [3-¹³C]pyruvate. researchgate.net

Role of Propanoate-Utilizing Enzymes in Label Redistribution

When [3-¹³C]propanoate (as lactate) is introduced into a biological system, the ¹³C label can be redistributed through the action of various enzymes. In vivo studies using ¹³C-propionate and ¹³C-lactate to assess liver metabolism have highlighted the complexities of tracer recycling and isotope equilibration. nih.govnih.gov Propionate (B1217596) enters the citric acid cycle as succinyl-CoA, while lactate enters as pyruvate. The label from [3-¹³C]lactate, after conversion to [3-¹³C]pyruvate, can be incorporated into the citric acid cycle via pyruvate dehydrogenase or pyruvate carboxylase. The subsequent turns of the cycle can lead to the scrambling and redistribution of the ¹³C label among various metabolites. nih.gov Furthermore, tracer recycling, where labeled molecules are released from one tissue and taken up by another, can complicate the interpretation of metabolic fluxes. nih.govnih.gov

Biocatalytic Synthesis of Chiral Molecules Utilizing (3-¹³C) Propanoate Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. magtech.com.cnnih.govnih.gov Enzymes like lactate dehydrogenase, with their high stereospecificity, are ideal candidates for the synthesis of enantiomerically pure α-hydroxy acids. harvard.edu While direct examples of using (3-¹³C) propanoate derivatives in large-scale biocatalytic synthesis are not prevalent in the reviewed literature, the principles of enzymatic reduction can be readily applied.

The asymmetric bioreduction of α-keto acids, catalyzed by enzymes such as LDH, is an effective method for producing chiral α-hydroxy acids. harvard.edu By using a ¹³C-labeled α-keto acid precursor, it would be feasible to synthesize the corresponding ¹³C-labeled chiral α-hydroxy acid. This would be valuable for producing isotopically labeled chiral building blocks for the synthesis of complex molecules, such as pharmaceuticals, allowing for mechanistic studies of subsequent reactions or metabolic tracking of the final product. nih.gov The broad substrate specificity of some enzymes allows for the synthesis of a range of chiral compounds. magtech.com.cnresearchgate.net

Enzymatic Assay Development Using Isotopic Tracers

Isotopically labeled compounds are invaluable for the development of sensitive and specific enzymatic assays and for probing metabolic pathways in vivo. nih.gov The use of stable isotope tracers, such as (3-¹³C) propanoate, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolic fluxes and enzyme activities.

For example, a breath test utilizing [1-¹³C]propionate has been developed to measure whole-body propionate oxidative capacity. This assay serves as a pharmacodynamic response biomarker, enabling the prediction of disease severity and treatment outcomes in conditions like methylmalonic acidemia. nih.gov Similar principles can be applied to develop assays for other enzymatic pathways. By administering a ¹³C-labeled substrate and measuring the appearance of the label in downstream metabolites, one can quantify the flux through a specific metabolic pathway and assess the impact of potential therapeutic interventions. nih.gov

In Vitro Cellular Models for Metabolic Perturbation Studies

In vitro models are fundamental for dissecting cellular metabolism under controlled conditions. The use of (3-13C) lactate allows researchers to trace the fate of lactate's carbon backbone through various metabolic networks, providing insights into cellular responses to metabolic stress and perturbation.

Immortalized cell lines are widely used to study metabolic pathways due to their robustness and homogeneity. Introducing (3-13C) lactate to the culture medium allows for the tracking of its conversion into other metabolites, revealing the extent of lactate utilization and its contribution to central carbon metabolism.

For instance, studies using human embryonic kidney (HEK-293) cells have employed 13C-labeled substrates to quantify fluxes through key intracellular pathways. By analyzing the mass isotopomer distributions in metabolites like lactate, researchers can determine the carbon flow from glucose through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Such experiments have revealed that in HEK-293 cells, glutamine does not significantly contribute to lactate formation. nih.gov

In cancer research, (3-13C) lactate has been used to investigate the metabolic flexibility of breast cancer cell lines, such as MCF7 and MDA-MB-231. These studies have shown that breast cancer cells can take up and catabolize lactate, converting it into metabolites like alanine (B10760859) and glutamate (B1630785). plos.org The detection of 13C-labeled alanine and glutamate in the culture media confirms that lactate-derived carbons are not only used by the cells but are also exported, indicating a complex metabolic interplay. plos.org These stable isotope-resolved metabolomics (SIRM) experiments are crucial for understanding how cancer cells adapt their metabolism, particularly in the nutrient-depleted tumor microenvironment. nih.gov

Table 1: Selected Findings from (3-13C) Lactate Tracing in Immortalized Cell Lines

| Cell Line | Experimental Focus | Key Findings |

|---|---|---|

| HEK-293 | Quantification of central carbon metabolism pathways. | Determined carbon channeling from glucose to the PPP and TCA cycle; showed glutamine did not significantly contribute to lactate formation. nih.gov |

| MCF7 (Breast Cancer) | Lactate catabolism in cancer cells. | Demonstrated uptake and catabolism of lactate into alanine and glutamate. plos.org |

| MDA-MB-231 (Breast Cancer) | Lactate as a metabolic substrate. | Confirmed lactate is taken up and its carbon backbone is incorporated into other key metabolites. plos.org |

| R3230Ac (Rat Mammary Carcinoma) | Rate of lactate metabolism. | Showed rapid metabolism of lactate, with very little 13C-lactate retained in the cell lysate after 24 hours compared to other cell lines. plos.org |

Primary cells, being derived directly from tissues, offer a more physiologically relevant model for studying metabolism than immortalized cell lines. Using (3-13C) lactate in primary cell cultures helps in metabolic phenotyping by revealing how specific cell types utilize this substrate in a state that more closely resembles their in vivo condition.

Studies on neonatal cardiomyocytes have shown that lactate serves as a primary metabolic substrate, reflecting the metabolic state of the heart in early development. nih.gov In these primary cultures, adding lactate to the medium stimulates cardiomyocyte proliferation. nih.gov Tracing with (3-13C) lactate in such systems can elucidate the precise pathways through which lactate supports this proliferative state, for example, by contributing carbon to the TCA cycle for energy and biosynthesis.

Similarly, metabolic flux analysis using 13C-labeled substrates has been applied to primary immune cells, such as peripheral blood mononuclear cells (PBMCs) and granulocytes. nih.gov These ex vivo studies on freshly isolated cells reveal distinct metabolic patterns; for instance, granulocytes exhibit significantly higher glycolytic and lactate production rates compared to PBMCs. nih.gov By using (3-13C) lactate as a tracer, researchers could further probe how these cells utilize exogenous lactate, which is abundant in inflammatory environments, to fuel their specific functions.

Complex biological processes often involve the interaction of multiple cell types. Co-culture and 3D organoid models provide a sophisticated platform to study this intercellular metabolic exchange. (3-13C) Lactate is an invaluable tool in these systems to track the transfer of metabolites between different cell populations.

A key example is the "metabolic symbiont" model in tumors, where hypoxic cancer cells produce lactate through glycolysis, and aerobic cancer cells take up and utilize this lactate as a fuel source. plos.org Co-culture models, for instance, pairing cancer cells with cancer-associated fibroblasts (CAFs), can be used to study this lactate shuttle. By adding (3-13C) lactate to the medium, or by culturing 13C-glucose-fed cancer cells with unlabeled fibroblasts, researchers can trace the movement of the 13C label from one cell type to the other, confirming the direction and magnitude of metabolic exchange.

Organoids, which are 3D structures that recapitulate the architecture and cellular composition of organs, offer an even more advanced model. nih.govslarc.org.cn Co-culturing tumor organoids with immune cells like peripheral blood mononuclear cells (PBMCs) can reveal how lactate in the tumor microenvironment affects immune cell function. nih.gov Using (3-13C) lactate in these systems can demonstrate whether immune cells take up tumor-derived lactate and how this influences their metabolic programming and anti-tumor activity.

Ex Vivo Tissue Perfusion and Slice Culture Methodologies

Ex vivo models, where tissues are maintained in a viable state outside the body, bridge the gap between in vitro cell culture and in vivo studies. These systems preserve the tissue architecture and cellular heterogeneity, providing a powerful platform for metabolic flux analysis using isotopic tracers like (3-13C) lactate.

Perfusion of intact organs, such as the liver and heart, with a medium containing (3-13C) lactate allows for the detailed assessment of organ-specific metabolism. frontiersin.org This technique enables the measurement of metabolic fluxes under controlled conditions while maintaining the organ's physiological structure.

In perfused rat livers, [3-13C] lactate has been used to assess the impact of hormones like glucagon on metabolic fluxes. nih.gov Such studies have quantified the rates of pyruvate cycling and gluconeogenesis, demonstrating how hormonal signals can alter the liver's handling of lactate. nih.gov

Similarly, ex vivo heart perfusions are a cornerstone of cardiac metabolism research. frontiersin.org Introducing (3-13C) lactate into the perfusate allows for the tracing of its entry into the cardiomyocyte TCA cycle, a key pathway for energy production in the heart. This approach helps quantify the heart's reliance on lactate as a fuel source relative to other substrates like glucose and fatty acids, which is critical for understanding cardiac metabolism in health and disease. frontiersin.org

Table 2: Applications of (3-13C) Lactate in Ex Vivo Organ Models

| Organ | Model System | Research Question | Typical Measurement |

|---|---|---|---|

| Liver | Perfused Liver | Hormonal regulation of hepatic metabolism. | Pyruvate cycling, gluconeogenic fluxes. nih.gov |

| Heart | Perfused Heart | Substrate utilization for energy production. | Contribution of lactate to TCA cycle activity. frontiersin.org |

| Brain | Tissue Slices | Neuronal and glial metabolism. | Lactate oxidation and neurotransmitter synthesis. |

Microdialysis is a minimally invasive technique used to sample the extracellular fluid of tissues in vivo or ex vivo. When combined with the administration of isotopic tracers, it becomes a powerful tool for studying local metabolism.

A novel application involves using a microdialysis catheter to both deliver 13C-labeled substrates, such as lactate, directly into a specific tissue region and simultaneously collect the resulting 13C-labeled metabolites from the extracellular space. nih.gov This technique has been pioneeringly applied to study brain energy metabolism in patients with traumatic brain injury (TBI). nih.gov

In these studies, (3-13C) lactate is infused through the microdialysis probe into the brain tissue. The collected microdialysate is then analyzed by high-resolution nuclear magnetic resonance (NMR) or mass spectrometry. This approach has provided the first direct demonstration in humans that the brain can actively utilize lactate via the TCA cycle. nih.gov It allows researchers to compare the metabolic activity of different pathways, such as glycolysis versus the pentose phosphate pathway, in the living human brain, offering unprecedented insights into cerebral metabolic perturbations following injury. nih.gov

Isotopic Effects and Their Interpretations in Biochemical Systems

Primary and Secondary Kinetic Isotope Effects on Reaction Rates

Kinetic isotope effects (KIEs) are defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kₗ/kₕ). They are powerful probes of reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For carbon, the ¹²C-¹²C bond is weaker and vibrates at a higher frequency than the ¹²C-¹³C bond. Consequently, more energy is required to break the bond involving the heavier ¹³C isotope, leading to a slower reaction rate. Reactions involving ¹²C are typically about 4% faster than those with ¹³C. wikipedia.org

In the context of sodium;(2R)-2-hydroxy(3¹³C)propanoate, a primary ¹³C-KIE would be expected in reactions where a bond to the labeled C2 carbon is cleaved in the rate-limiting step. For instance, in the decarboxylation of lactic acid, a normal carbon-13 kinetic isotope effect has been observed, which is consistent with the breaking of a carbon-carbon or carbon-oxygen bond during the activation of the lactate (B86563) molecule.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be either normal (kₗ/kₕ > 1) or inverse (kₗ/kₕ < 1). wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state.

An example relevant to lactate metabolism is the enzymatic conversion of pyruvate (B1213749) to lactate by lactate dehydrogenase (LDH). While direct KIE studies on ¹³C-labeled lactate as the substrate are not abundant in the literature reviewed, studies on isotopically labeled LDH have shown a small, pH-dependent kinetic isotope effect ranging from 1.05 at pH 5.8 to 1.11 at pH 4.3 for the reduction of pyruvate to lactate. nih.gov This suggests that the protein's dynamics, influenced by its isotopic composition, can affect the catalytic rate. Although this is an effect of labeling the enzyme and not the substrate, it highlights the sensitivity of the reaction to isotopic substitution. It is important to note that in many metabolic flux analysis studies, kinetic isotope effects are often considered negligible, though this assumption can introduce errors, especially in reactions involving the breaking of carbon-carbon bonds. nih.gov

| Isotope Effect Type | Description | Expected Magnitude for ¹³C | Relevance to Sodium;(2R)-2-hydroxy(3¹³C)propanoate |

| Primary KIE | Isotopic substitution at the site of bond cleavage/formation in the rate-determining step. | k₁₂/k₁₃ ≈ 1.02 - 1.07 | Would be observed in reactions where a bond to the C2 carbon is broken in the rate-limiting step. |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond cleavage/formation. | k₁₂/k₁₃ ≈ 0.98 - 1.02 | May be observed in enzymatic reactions where the hybridization state of the C2 carbon changes in the transition state. |

Equilibrium Isotope Effects and Thermodynamic Implications

Equilibrium isotope effects (EIEs) refer to the change in the equilibrium constant of a reaction upon isotopic substitution. They arise from the differences in the zero-point vibrational energies of the isotopically substituted molecules in the reactants and products. The heavier isotope typically favors the more strongly bonded state.

The interconversion of lactate and pyruvate, catalyzed by lactate dehydrogenase, is a near-equilibrium reaction in many biological systems. The use of ¹³C-labeled lactate allows for the investigation of the isotopic equilibrium between these two molecules. Studies have demonstrated rapid isotopic equilibration between lactate and pyruvate. For instance, during the infusion of [3-¹³C]lactate, the pyruvate pool can reach up to 91% of the isotopic enrichment of the lactate pool, indicating a very fast exchange relative to the net flux.

This near-equilibrium state has significant thermodynamic implications. The equilibrium constant for the lactate dehydrogenase reaction is influenced by the isotopic composition of the reactants and products. While specific thermodynamic parameters derived from ¹³C EIEs in the lactate-pyruvate system are not extensively detailed in the reviewed literature, the principle suggests that the distribution of ¹³C between lactate and pyruvate at equilibrium is not random. The heavier ¹³C isotope will preferentially accumulate in the molecular species where it is in a lower energy state, which is typically the more oxidized state (pyruvate in this case).

The rapid equilibration also means that the isotopic enrichment of the pyruvate pool closely follows that of the lactate pool. This has practical implications for metabolic studies, as the measurement of lactate isotopic enrichment can serve as a surrogate for the isotopic enrichment of the pyruvate pool, which is often present at much lower concentrations and is therefore more difficult to measure accurately.

| Parameter | Observation | Thermodynamic Implication |

| Isotopic Equilibration | Pyruvate ¹³C enrichment reaches ~91% of lactate ¹³C enrichment. | The lactate dehydrogenase reaction is near-equilibrium, allowing for rapid isotopic exchange. |

| Equilibrium Isotope Effect | The ¹³C isotope will favor the more strongly bonded (oxidized) state. | The equilibrium constant is slightly different for the ¹³C-labeled species compared to the unlabeled species. |

| Metabolic Tracer Studies | Lactate isotopic enrichment is a good proxy for pyruvate isotopic enrichment. | Simplifies the experimental design and data analysis for metabolic flux studies. |

Isotopic Fractionation in Biological Pathways

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In biochemical pathways, enzymatic reactions can discriminate against heavier isotopes, leading to products that are depleted in the heavy isotope relative to the substrate pool. This fractionation provides valuable information about the metabolic pathways and the enzymes involved.

When sodium;(2R)-2-hydroxy(3¹³C)propanoate is introduced into a biological system, the ¹³C label is traced through various metabolic pathways. The extent to which the ¹³C is retained or lost in downstream metabolites can reveal the relative activities of different pathways.

One of the central pathways involving lactate is the Cori cycle , where lactate produced in muscles is transported to the liver and converted back to glucose through gluconeogenesis. nih.gov Studies using ¹³C-labeled lactate have been instrumental in quantifying the rates of gluconeogenesis and the contribution of lactate to glucose production. nih.gov The distribution of the ¹³C label in the resulting glucose molecule can reveal details about the pathway, including the activity of enzymes like pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase.

Furthermore, the ¹³C from lactate can enter the tricarboxylic acid (TCA) cycle via conversion to pyruvate and then to acetyl-CoA or oxaloacetate. The labeling pattern of TCA cycle intermediates, such as citrate (B86180) and glutamate (B1630785), can be analyzed to determine the relative fluxes of anaplerotic and cataplerotic reactions. nih.gov For example, the appearance of ¹³C in specific positions of glutamate, which is in equilibrium with α-ketoglutarate, provides a quantitative measure of TCA cycle activity.

The following table summarizes the contribution of different metabolic pathways to lactate generation as determined by tracing with ¹³C-labeled glucose, which provides a complementary view to tracing with labeled lactate.

| Metabolic Pathway | Contribution to Lactate Production (%) |

| Glycolysis | 82 - 90 |

| Pentose (B10789219) Phosphate (B84403) Pathway | 6.0 - 11 |

| Krebs Cycle | 0.67 - 1.8 |

| Other Sources | 1.5 - 7.9 |

Data from studies using ¹³C-labeled glucose to trace lactate formation. nih.gov

Positional Isotopic Exchange Studies

Positional isotopic exchange studies involve tracing the fate of an isotope at a specific atomic position within a molecule as it is metabolized. This approach provides a high level of detail about the stereospecificity and mechanism of enzymatic reactions. With sodium;(2R)-2-hydroxy(3¹³C)propanoate, the label is at the C2 position, allowing for precise tracking of this carbon atom.

The interconversion of lactate, pyruvate, and alanine (B10760859) is a key node in cellular metabolism. The enzyme alanine aminotransferase (ALT) catalyzes the reversible transamination between pyruvate and glutamate to form alanine and α-ketoglutarate. When ¹³C-labeled lactate is administered, it equilibrates with the pyruvate pool, and the ¹³C label can then be incorporated into alanine via the ALT reaction. Studies have shown a near-complete equilibration between lactate and alanine pools, indicating a highly active exchange. nih.gov

By analyzing the positional isotopomers of these and other connected metabolites, researchers can map the flow of carbon through these interconnected pathways. For example, the distribution of ¹³C from [2,3-¹³C]lactate into different carbon positions of glucose, glutamate, and glutamine has been used to deduce the absolute rates of gluconeogenesis, the Cori cycle, and TCA cycle flux. nih.gov

The analysis of lactate isotopomers derived from ¹³C-labeled glucose has also revealed the contributions of different pathways to lactate production. For instance, [1,2,3-¹³C₃]lactate is primarily formed through glycolysis, whereas the formation of [2,3-¹³C₂]lactate can indicate the involvement of the pentose phosphate pathway. researchgate.net

These positional isotopic exchange studies are crucial for building accurate metabolic flux models and understanding the regulation of central carbon metabolism.

| Metabolite Exchange | Key Enzyme | Insights from Positional ¹³C Labeling |

| Lactate ↔ Pyruvate | Lactate Dehydrogenase (LDH) | Rapid equilibration allows the ¹³C label from lactate to enter the pyruvate pool. |

| Pyruvate ↔ Alanine | Alanine Aminotransferase (ALT) | Near-complete equilibration indicates a high rate of transamination. |

| Lactate → Glucose | Gluconeogenic enzymes | The positional labeling of glucose reveals the pathways of gluconeogenesis and the extent of carbon scrambling in the TCA cycle. |

| Lactate → TCA Cycle Intermediates | Pyruvate Dehydrogenase, Pyruvate Carboxylase | The labeling pattern of metabolites like glutamate provides a measure of TCA cycle flux and anaplerosis. |

Future Directions and Emerging Methodologies in 3 13c Propanoate Research

Integration with Multi-Omics Data for Systems Biology Approaches

The integration of data from 13C-labeling experiments with other "omics" disciplines—genomics, transcriptomics, and proteomics—is a cornerstone of future systems biology research. nih.gov This multi-omics approach allows for a more comprehensive understanding of how genetic information is translated into metabolic function. nih.gov By correlating changes in gene expression (transcriptomics) and protein levels (proteomics) with metabolic flux data derived from (3-13C)propanoate tracing, researchers can build more accurate and predictive models of cellular behavior. ethz.ch

For instance, a study could combine transcriptomic data showing the upregulation of glycolytic enzymes with 13C-MFA data demonstrating an increased flux of carbon from glucose to lactate (B86563). This integrated approach provides a more robust picture of the metabolic reprogramming that is a hallmark of many diseases, including cancer. researchgate.netnumberanalytics.com Such analyses can help identify key regulatory nodes in metabolic pathways, offering novel targets for therapeutic intervention. umich.edu The experimental design for these studies is crucial and must be compatible across the different omics platforms to ensure the data can be meaningfully integrated. nih.gov

| Omics Layer | Measurement | Observation in Disease State | Integrated Interpretation |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | mRNA levels of metabolic enzymes | Increased LDHA, PKM2 mRNA | Upregulation of the glycolytic pathway at the transcriptional, translational, and functional (flux) levels, confirming a Warburg-like metabolic shift. |

| Proteomics (Mass Spectrometry) | Protein abundance of metabolic enzymes | Increased LDH-A, PKM2 protein | |

| Metabolomics (13C-MFA) | Flux from 13C-glucose to lactate | Increased 13C-lactate production |

Development of Novel Biosensors for Labeled Metabolites

A significant frontier in metabolic research is the development of biosensors capable of detecting isotopically labeled metabolites in real-time and with high spatial resolution. nih.gov Current methods for analyzing 13C-labeling patterns, such as mass spectrometry and NMR, typically require cell or tissue lysis, precluding dynamic measurements in living systems. nih.gov Novel biosensors aim to overcome this limitation.

Genetically encoded fluorescent biosensors are a particularly promising avenue. harvard.edunih.gov These sensors consist of a fluorescent protein fused to a sensing domain that changes conformation upon binding to a specific metabolite, leading to a change in fluorescence. nih.gov While sensors for unlabeled metabolites like lactate (LiLac sensor) and glucose have been developed, the next step is to engineer sensors that can distinguish between labeled and unlabeled isotopologues. harvard.edu This would allow for the visualization of metabolic fluxes within single living cells and even in specific subcellular compartments like mitochondria. nih.gov

Electrochemical biosensors represent another area of active development. nih.govmdpi.com These devices, often based on enzymes like lactate oxidase, measure changes in current or potential upon reaction with the target metabolite. mdpi.com While challenges related to stability and interference remain, advancements in nanomaterials and surface modification techniques are improving their performance. youtube.comacs.org The future development of these technologies could lead to implantable or wearable sensors for continuous monitoring of labeled metabolite dynamics in vivo.

Advances in Spatially Resolved Metabolomics with Isotopic Tracers

Understanding the spatial organization of metabolism is crucial, as metabolic processes can vary significantly between different tissues, and even between different cells within the same tissue. Spatially resolved metabolomics, particularly mass spectrometry imaging (MSI), combined with isotopic tracers like (3-13C)propanoate, is a powerful tool for visualizing these metabolic heterogeneities. nih.gov

MSI techniques, such as desorption electrospray ionization (DESI), allow for the label-free mapping of hundreds of metabolites directly from tissue sections. When preceded by the administration of a 13C-labeled tracer, MSI can visualize the spatial distribution of the tracer and its downstream metabolites. This has been demonstrated in studies of cardiac metabolism, where hyperpolarized [1-13C]lactate was used to map metabolic activity within the heart. nih.govismrm.orgresearchgate.net

Future advances in MSI will likely focus on improving spatial resolution to the single-cell or even subcellular level, and on increasing sensitivity to detect low-abundance metabolites. Integrating MSI data with histological information from the same tissue section provides a powerful multimodal approach to correlate metabolic function with tissue morphology, offering deeper insights into the metabolic architecture of complex biological systems. nih.gov

Machine Learning and Artificial Intelligence Applications in Isotopic Flux Analysis

The analysis of data from 13C tracer experiments, known as metabolic flux analysis (MFA), is computationally intensive and often requires complex mathematical modeling. acs.orgnih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to streamline and enhance this process. acs.orgnih.gov